molecular formula C21H20N2O6S B2597209 N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1172009-01-6

N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No.: B2597209
CAS No.: 1172009-01-6
M. Wt: 428.46
InChI Key: ZOUUEFJKGAPHEB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a sulfamoyl group and a 3-acetylphenyl moiety. The sulfamoyl group is further modified with cyclopropyl and furan-2-ylmethyl substituents, creating a structurally complex molecule.

Properties

IUPAC Name

N-(3-acetylphenyl)-5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-14(24)15-4-2-5-16(12-15)22-21(25)19-9-10-20(29-19)30(26,27)23(17-7-8-17)13-18-6-3-11-28-18/h2-6,9-12,17H,7-8,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUUEFJKGAPHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, an acetophenone moiety, and a sulfamoyl group, which contribute to its chemical reactivity and biological properties. Its molecular formula is C18H20N2O4S, and it has a molecular weight of approximately 364.43 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with various enzymes, potentially inhibiting their activity. This could lead to altered metabolic pathways in target cells.
  • Antioxidant Properties : Compounds with similar structures have shown antioxidant properties, which may protect cells from oxidative stress.
  • Cellular Signaling Modulation : The presence of the furan and acetophenone moieties suggests potential interactions with cellular signaling pathways, including those involved in apoptosis and cell proliferation.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A notable study indicated that furan derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases .

Antimicrobial Activity

The antimicrobial properties of compounds containing furan rings have also been documented. Research has shown that these compounds can exhibit inhibitory effects against various bacterial strains by disrupting bacterial cell wall synthesis or function .

Study 1: Cytotoxicity on Cancer Cell Lines

In a comparative study assessing the cytotoxic effects of furan derivatives on human cancer cell lines, it was found that the compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. This suggests a promising therapeutic index for further development .

Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several furan-containing compounds against resistant strains of bacteria. The results indicated that this compound showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial activity .

Data Tables

Activity Type IC50 (µM) Tested Cell Lines Reference
Anticancer10-15MCF-7 (breast), HT-29 (colon)
Antimicrobial5-20E. coli, S. aureus

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological/Chemical Relevance Reference
Target Compound : N-(3-acetylphenyl)-5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)furan-2-carboxamide Furan-2-carboxamide, sulfamoyl group with cyclopropyl and furanmethyl, 3-acetylphenyl substituent Hypothesized to exhibit enhanced binding affinity due to acetylphenyl and sulfamoyl groups; potential antimicrobial or kinase inhibitor activity (inferred from analogues)
LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Sulfamoyl group (benzyl/methyl), oxadiazole core, methoxyphenyl substituent Antimicrobial activity tested against fungal strains; demonstrates the role of sulfamoyl substituents in bioactivity
LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Sulfamoyl group (cyclohexyl/ethyl), oxadiazole core, furan substituent Highlights the impact of bulkier sulfamoyl substituents (e.g., cyclohexyl) on solubility and potency
Compound 65 : N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide Furan-2-carboxamide, nitrothiazole substituent, phenyl group Nitrothiazole moiety enhances electron-withdrawing effects, potentially improving metabolic stability
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide Nitrofuran, trifluoromethylphenyl group Trifluoromethyl groups improve lipophilicity and membrane permeability
Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide Cyclopropane carboxamide, tetrahydrofuran ring Agrochemical use (fungicide); cyclopropane enhances steric hindrance and stability
Furmecyclox : N-cyclohexyl-N-methoxy-2,5-dimethyl-3-furancarboxamide Furancarboxamide, cyclohexyl/methoxy substituents Demonstrates the agrochemical relevance of furan carboxamides with alkyl substituents

Key Insights from Structural Analogues

Sulfamoyl Group Variations :

  • The target compound’s N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl group is distinct from LMM5 (benzyl/methyl) and LMM11 (cyclohexyl/ethyl). Cyclopropyl groups may reduce metabolic degradation compared to bulkier substituents, while the furanmethyl moiety could enhance π-π interactions in target binding .

Furan-2-Carboxamide Backbone :

  • Analogues like Compound 65 and 5-nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide show that electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring improve physicochemical properties. The target’s 3-acetylphenyl group may similarly enhance solubility and binding specificity .

Agrochemical vs. Pharmaceutical Potential: Cyprofuram and furmecyclox highlight the agrochemical utility of furan carboxamides, whereas LMM5/LMM11 and nitrothiazole derivatives () suggest pharmaceutical applications. The target compound’s hybrid structure may bridge these domains .

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